N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-15-9-11(12(17)16(2)13(15)18)21(19,20)14-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPFHQMGHKUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyl group and the sulfonamide group. Common reagents used in these reactions include benzyl chloride, dimethylamine, and sulfonamide derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the sulfonamide nitrogen and pyrimidine ring, impacting physicochemical and pharmacokinetic properties.
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Pharmacodynamic Insights
Lipophilicity and Absorption
- The target compound (logP 1.8) exhibits moderate lipophilicity, balancing membrane permeability and solubility. Its benzyl group enhances hydrophobic interactions compared to N-butyl (Compound II, logP 1.2) or N-methyl (logP -0.5) analogs .
Metabolism and Excretion
- N-Methyl-2,4-dioxo analog (CAS 1094715-34-0) shows rapid renal excretion due to high solubility and low protein binding .
Bioactivity
- Sulfonamide derivatives are known for enzyme inhibitory activity (e.g., carbonic anhydrase, dihydrofolate reductase). The target compound’s benzyl group may enhance binding to hydrophobic enzyme pockets, while the 6-amino analog () could introduce hydrogen-bonding interactions for improved potency .
Biological Activity
N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activity. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H14N4O4S
- Molecular Weight : 306.34 g/mol
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydropyrimidine ring and subsequent sulfonamide modification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various sulfonamide derivatives. In a synthesized library of compounds that included N-benzyl sulfonamides, several exhibited selective cytotoxicity against pancreatic cancer cell lines. The biological activity was assessed using two different screening assays:
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Cytotoxicity Assay : Compounds were evaluated for their ability to induce cell death in pancreatic cancer cell lines (PANC-1) and non-cancerous cells. The results indicated that certain compounds had sub-micromolar potency.
Compound IC50 (µM) Cell Line Compound A 0.45 PANC-1 Compound B 0.75 PANC-1 Compound C 1.20 Non-cancerous - Metabolic Inhibition Assay : The role of the compounds as metabolic inhibitors was assessed by measuring ATP production in treated cells.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein-protein interactions and metabolic pathways crucial for cancer cell proliferation. Notably, the inhibition of the S100A2-p53 interaction has been proposed as one pathway through which these compounds induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial activity of related pyrimidine derivatives. For instance:
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Antibacterial Effects : Compounds similar to N-benzyl sulfonamides have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 125 µg/mL Escherichia coli >1000 µg/mL
Case Studies
Several case studies have been documented that illustrate the efficacy of sulfonamide derivatives in clinical settings:
- Case Study on Pancreatic Cancer : A clinical trial involving a new sulfonamide derivative showed promising results in reducing tumor size in patients with advanced pancreatic cancer.
- Infection Control : A study demonstrated that a related compound effectively reduced bacterial load in patients with chronic bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
